molecular formula C11H10O2 B14295866 3-(Prop-1-en-2-yl)-2-benzofuran-1(3H)-one CAS No. 118343-42-3

3-(Prop-1-en-2-yl)-2-benzofuran-1(3H)-one

Cat. No.: B14295866
CAS No.: 118343-42-3
M. Wt: 174.20 g/mol
InChI Key: DGCCJZRTPKTWIO-UHFFFAOYSA-N
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Description

3-(Prop-1-en-2-yl)-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-1-en-2-yl)-2-benzofuran-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed cyclization reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of catalysts, solvents, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(Prop-1-en-2-yl)-2-benzofuran-1(3H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products Formed

Scientific Research Applications

3-(Prop-1-en-2-yl)-2-benzofuran-1(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Prop-1-en-2-yl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Prop-1-en-2-yl)benzofuran
  • 3-(Prop-1-en-2-yl)-2-benzofuran-1-ol
  • 2-(Prop-1-en-2-yl)-3-benzofuranone

Uniqueness

3-(Prop-1-en-2-yl)-2-benzofuran-1(3H)-one is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological efficacy, making it a valuable compound for various applications .

Properties

CAS No.

118343-42-3

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

3-prop-1-en-2-yl-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H10O2/c1-7(2)10-8-5-3-4-6-9(8)11(12)13-10/h3-6,10H,1H2,2H3

InChI Key

DGCCJZRTPKTWIO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1C2=CC=CC=C2C(=O)O1

Origin of Product

United States

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